molecular formula C10H18ClNS B3078318 tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride CAS No. 1050479-95-2

tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride

Cat. No.: B3078318
CAS No.: 1050479-95-2
M. Wt: 219.78 g/mol
InChI Key: IIDHRXYQBMFEFH-UHFFFAOYSA-N
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Description

tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride is an organic compound with the molecular formula C10H17NS·HCl It is a hydrochloride salt of an amine, characterized by the presence of a tert-butyl group attached to a thienylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride typically involves the reaction of tert-butylamine with a thienylmethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the electrophilic carbon of the thienylmethyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. The final product is typically purified by recrystallization or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl halides, organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized thienyl derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can influence the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A simpler amine with a tert-butyl group, used in various chemical syntheses.

    3-Methylthiophene: A thienyl derivative without the amine group, used as a building block in organic synthesis.

    N-Methylthiophen-2-amine: An amine with a thienyl group, similar in structure but lacking the tert-butyl group.

Uniqueness

tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride is unique due to the combination of the tert-butyl group and the thienylmethylamine moiety. This structural feature imparts specific chemical reactivity and potential biological activity, distinguishing it from simpler amines or thienyl derivatives. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-8-5-6-12-9(8)7-11-10(2,3)4;/h5-6,11H,7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDHRXYQBMFEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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